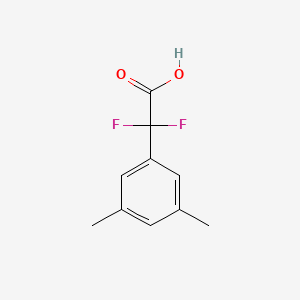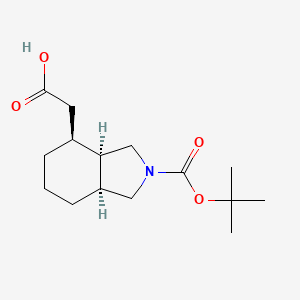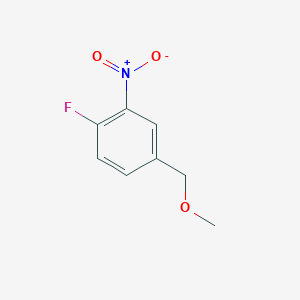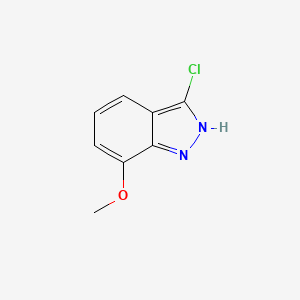
(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity with common reagents .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their flexibility and utility as precursors for industrial chemicals, are of significant interest in biorenewable chemistry. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield pose a challenge. Strategies to mitigate these effects, such as metabolic engineering for increased robustness, are vital for improving industrial performance of engineered microbes. This underscores the importance of understanding the interaction between carboxylic acids and biological systems, which may extend to the specific interactions involving (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams via LLX is crucial for the production of bio-based plastics. Research on new solvents, including ionic liquids and improvements to traditional solvents, aims to enhance the economic feasibility of acid extractions. This area of research is directly relevant to the industrial application and recovery of specific carboxylic acids, potentially including novel compounds such as this compound (Sprakel & Schuur, 2019).
Ugi Multicomponent Reaction Mechanism
The Ugi four-component reaction, which involves a carboxylic acid, is a significant method in synthetic chemistry for creating complex molecules in a single step. Understanding this reaction's mechanism is crucial for developing new chiral catalytic systems and enhancing the synthetic utility of reactions involving carboxylic acids. This research could inform the synthesis of complex molecules containing this compound or similar structures (Rocha et al., 2020).
Carboxylic Acid Bioisosteres in Drug Development
Carboxylic acid bioisosteres play a significant role in the development of new drugs, offering alternatives to traditional carboxylic acid-containing drugs that may have toxicity issues or limited bioavailability. The exploration of novel carboxylic acid bioisosteres can lead to the development of drugs with improved pharmacological profiles, which is relevant for designing new compounds based on carboxylic acid structures (Horgan & O’ Sullivan, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULSPPHDFWDLL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)






![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)




